molecular formula C12H19NO B13206010 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13206010
M. Wt: 193.28 g/mol
InChI Key: WFYPMKHHNUXFIJ-UHFFFAOYSA-N
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Description

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a nitrile source. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.

Scientific Research Applications

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

6-propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C12H19NO/c1-2-4-10-5-3-7-12(8-6-10)11(9-13)14-12/h10-11H,2-8H2,1H3

InChI Key

WFYPMKHHNUXFIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC2(CC1)C(O2)C#N

Origin of Product

United States

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